1-Hydrazinyl-2,7-naphthyridine
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Overview
Description
1-Hydrazinyl-2,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are minor aromatic alkaloids found in various natural sources such as plants, sponges, tunicates, and bryozoans . This compound has garnered significant interest due to its broad range of biological activities, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of 1-Hydrazinyl-2,7-naphthyridine typically involves the reaction of 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate . This reaction is carried out under reflux conditions in ethanol, resulting in the formation of 1-hydrazinyl-7-methyl-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile . The structure of the synthesized compound is confirmed through elemental analysis and spectral techniques .
Chemical Reactions Analysis
1-Hydrazinyl-2,7-naphthyridine undergoes various chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes, such as 4-methoxybenzaldehyde, in ethanol to form new fused polyheterocyclic systems.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.
Substitution Reactions: The hydrazinyl group in the compound can undergo substitution reactions with various reagents to form different derivatives.
Scientific Research Applications
1-Hydrazinyl-2,7-naphthyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group is believed to play a crucial role in its biological activity, although the exact molecular targets and pathways are not fully elucidated . Further research is needed to understand the detailed mechanism of action of this compound.
Comparison with Similar Compounds
1-Hydrazinyl-2,7-naphthyridine can be compared with other similar compounds, such as:
2,7-Diazanaphthalene Derivatives: These compounds share a similar naphthyridine ring system and exhibit comparable biological activities.
Morpholino-2,7-naphthyridine Derivatives: These derivatives also possess a naphthyridine ring system and are known for their antimicrobial and anticancer properties.
Pyrimidothieno[2,3-c][2,7]naphthyridine Derivatives: These compounds are synthesized using similar synthetic routes and exhibit a broad range of biological activities.
This compound stands out due to its unique hydrazinyl group, which imparts distinct chemical and biological properties to the compound .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
2,7-naphthyridin-1-ylhydrazine |
InChI |
InChI=1S/C8H8N4/c9-12-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,9H2,(H,11,12) |
InChI Key |
DNGYZNIEIKHPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2NN |
Origin of Product |
United States |
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